molecular formula C30H26N2O4S2 B14919462 3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14919462
M. Wt: 542.7 g/mol
InChI Key: VWOKZVKSFMFPDN-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:

  • Position 3: A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
  • Position 11: A thiophen-2-yl group, contributing aromatic heterocyclic character.
  • Position 10: A thiophen-2-ylcarbonyl substituent, adding a ketone-functionalized thiophene moiety.

Properties

Molecular Formula

C30H26N2O4S2

Molecular Weight

542.7 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-5-(thiophene-2-carbonyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H26N2O4S2/c1-35-24-12-11-18(17-25(24)36-2)19-15-21-28(23(33)16-19)29(26-9-5-13-37-26)32(30(34)27-10-6-14-38-27)22-8-4-3-7-20(22)31-21/h3-14,17,19,29,31H,15-16H2,1-2H3

InChI Key

VWOKZVKSFMFPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC=CS6)C(=O)C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetonitrile and thiophene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as methanol and dichloromethane. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dibenzo[b,e][1,4]diazepin-1-ones are highly substituent-dependent. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name / ID Substituents (Positions) Molecular Weight Key Properties Biological Activity Reference
Target Compound 3: 3,4-dimethoxyphenyl
10: Thiophen-2-ylcarbonyl
11: Thiophen-2-yl
Not explicitly reported High lipophilicity (thiophene groups)
Potential π-π interactions (aromatic substituents)
Not reported -
4b () 7: Benzoyl
11: Thiophen-2-yl
401.13 g/mol Yellow oil
13C NMR: δ 194.3 (carbonyl)
Pro-death agent targeting BIR domains in cancer cells
FC2 () 7: Benzoyl
11: Indol-3-yl
Not reported Cytotoxicity at 10 μM (enhanced with TNF)
Selective toxicity (non-toxic to normal fibroblasts)
Anticancer candidate (NF-κB pathway)
6e () 10: Acetyl
11: p-Nitrobenzoyl
Not reported Yellow crystals
mp: 230°C (decomp.)
Synthesized in 75% yield
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl) () 10: 4-Bromobenzoyl
11: 3,4-Dimethoxyphenyl
561.47 g/mol CAS: 353477-62-0
Commercial availability (STK206835, AKOS series)
Not explicitly reported

Key Findings from Comparative Studies

A. Impact of Substituents on Bioactivity
  • Thiophene vs. FC2 (), featuring an indol-3-yl group, demonstrates selective cytotoxicity, suggesting that nitrogen-containing heterocycles may improve target specificity .
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group (target compound, ) provides electron-donating effects, which could stabilize charge-transfer interactions in receptor binding.
C. Spectroscopic Characterization
  • 13C NMR data for 4b () confirms carbonyl resonance at δ 194.3 ppm, consistent with the thiophen-2-ylcarbonyl group in the target compound .
  • Comparative NMR profiling (as in ) could elucidate how substituents alter chemical environments in the diazepinone core .

Recommendations :

  • Conduct molecular docking studies to compare binding affinities with BIR domains or HDACs.
  • Explore pharmacokinetic properties (e.g., LogP, metabolic stability) using similarity indexing approaches (as in ) .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a dibenzo[1,4]diazepine core with substituents that include a dimethoxyphenyl group and thiophenes. The presence of these functional groups may influence its biological activity significantly.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of dibenzo[1,4]diazepines have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Antitumor Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis
Compound BMCF-73.2Cell Cycle Arrest
Target CompoundA5494.5Apoptosis

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in various models. Research indicates that the modulation of neurotransmitter systems and anti-inflammatory properties contribute to their efficacy.

Case Study: Neuroprotection in Animal Models
A study evaluated the effects of a related compound on neurodegeneration in a rat model of Alzheimer's disease. Results demonstrated significant improvements in cognitive function and a reduction in neuroinflammatory markers.

Antimicrobial Properties

Compounds featuring thiophene rings have been reported to possess antimicrobial activities against a range of pathogens. The target compound's structure suggests potential for similar effects.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Candida albicans1864 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation and survival.
  • Oxidative Stress Reduction : Antioxidant properties may mitigate oxidative damage in cells.

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